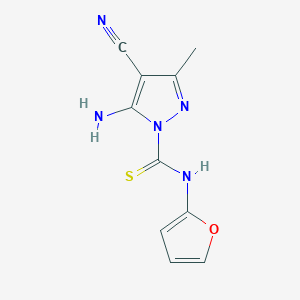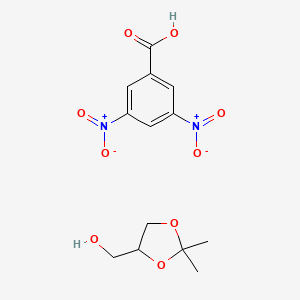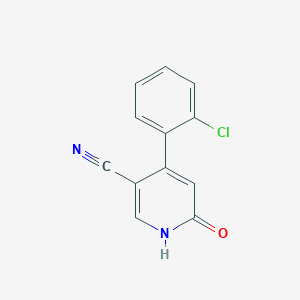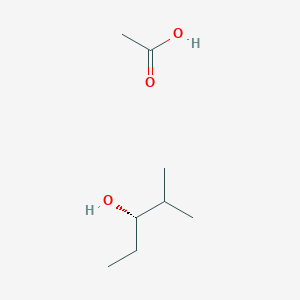![molecular formula C22H16S5 B14206538 2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 735316-09-3](/img/structure/B14206538.png)
2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its three thiophene rings, which are substituted with methyl groups. Thiophene derivatives are known for their diverse applications in materials science, organic electronics, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the coupling of thiophene derivatives through various organic reactions. One common method is the Stille coupling reaction, which involves the reaction of an organotin compound with a halogenated thiophene derivative in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while Friedel-Crafts acylation can introduce acyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and acylated thiophenes.
科学的研究の応用
2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene depends on its application. In organic electronics, the compound acts as a semiconductor by facilitating the movement of charge carriers through its conjugated system. In biological systems, its mechanism may involve interactions with cellular targets such as enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,5-bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene
- 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene
Uniqueness
2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene is unique due to its specific substitution pattern and the presence of multiple thiophene rings. This structure imparts distinct electronic properties, making it particularly valuable in the field of organic electronics and materials science. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in synthetic organic chemistry.
特性
CAS番号 |
735316-09-3 |
|---|---|
分子式 |
C22H16S5 |
分子量 |
440.7 g/mol |
IUPAC名 |
2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C22H16S5/c1-13-9-21(23-11-13)19-7-5-17(26-19)15-3-4-16(25-15)18-6-8-20(27-18)22-10-14(2)12-24-22/h3-12H,1-2H3 |
InChIキー |
CGHHUUPLQOXJGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC(=CS5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)

![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)

![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)






![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
